![molecular formula C12H12ClN3O2 B4644449 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4644449.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
The compound “4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, “Butanamide, N-(4-chlorophenyl)-3-oxo-”, has been analyzed . The structure consists of a butanamide group attached to a 4-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary widely depending on the specific compound and the conditions . Without specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the compound “Butanamide, N-(4-chlorophenyl)-3-oxo-” has a molecular weight of 211.645 g/mol .Scientific Research Applications
Antitumor Potential
Certain 4-substituted-3-nitrophenyl-1,2,3-oxadiazol-3-ium-5-olates have shown antitumor activity. Notably, the presence of a 4-chloro substituent enhances the survival of tumor-bearing mice. Further investigations into the antitumor effects of oxadiazole derivatives are ongoing .
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives also find applications in agriculture. They exhibit a broad spectrum of biological activities relevant to plant health. Researchers are investigating their potential as low-risk chemical pesticides .
Mechanism of Action
Target of Action
Similar compounds have been associated with various biological and pharmacological activities
Mode of Action
Related compounds have been shown to disrupt the production of adenosine triphosphate . More research is required to confirm the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including antioxidant, antitumor, and anticonvulsant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Related compounds have been associated with various biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-6-4-8(5-7-9)12-15-11(18-16-12)3-1-2-10(14)17/h4-7H,1-3H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRXWLVNSAZDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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